molecular formula C10H17FN2O B1476593 Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone CAS No. 2091619-63-3

Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone

Cat. No.: B1476593
CAS No.: 2091619-63-3
M. Wt: 200.25 g/mol
InChI Key: VBYKQKJUYTUOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone is a fluorinated heterocyclic compound featuring an azetidine ring linked via a methanone bridge to a 3-(fluoromethyl)piperidine moiety. This structure combines the conformational rigidity of azetidine with the metabolic stability imparted by the fluoromethyl group on the piperidine ring. Fluorination is a common strategy in medicinal chemistry to enhance bioavailability, binding affinity, and resistance to enzymatic degradation .

Properties

IUPAC Name

azetidin-3-yl-[3-(fluoromethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O/c11-4-8-2-1-3-13(7-8)10(14)9-5-12-6-9/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYKQKJUYTUOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CNC2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone have been observed to change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to specific environmental factors. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, this compound may affect the levels of specific cofactors, thereby modulating the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. The distribution of this compound within cells can influence its activity, as it may preferentially accumulate in certain cellular compartments.

Biological Activity

Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone is a synthetic compound with promising biological activity, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H17FN2O and features an azetidine ring linked to a piperidine ring through a methanone group. The presence of a fluoromethyl group enhances its binding affinity to biological targets, making it a subject of interest in pharmacological studies.

PropertyValue
Molecular FormulaC10H17FN2O
Molecular Weight202.26 g/mol
IUPAC NameThis compound
InChI KeyCYRMBFKWVOHHTJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The fluoromethyl group enhances the compound's lipophilicity and stability, potentially improving its pharmacokinetic properties. Studies have indicated that the compound may act as an inhibitor or modulator of specific receptor targets, including:

  • H3 Histamine Receptor : Compounds similar to this structure have shown partial agonist activity at H3 receptors, which are implicated in various neurological disorders .

Antimicrobial and Antiviral Activity

Recent studies have explored the antimicrobial properties of azetidine derivatives. For instance, compounds containing azetidine rings have demonstrated antibacterial effects against various pathogens. The addition of the fluoromethyl group may enhance these properties due to increased interaction with microbial cell membranes.

In antiviral research, derivatives of this compound have been evaluated for their efficacy against influenza viruses. Preliminary data suggest that modifications in the azetidine structure can lead to significant antiviral activity, with some compounds achieving a reduction in viral load in infected models .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study published in MDPI reported the synthesis of new azetidine derivatives, including those with fluoromethyl substitutions. These compounds were assessed for their biological activities, revealing that certain derivatives exhibited improved binding affinities and selectivity towards target proteins .
  • Pharmacokinetics : Another research article highlighted the pharmacokinetic profiles of related compounds, noting favorable oral bioavailability and metabolic stability in vivo. These findings suggest that modifications to the azetidine framework could lead to viable drug candidates with therapeutic potential .
  • Toxicology Studies : Toxicological assessments indicated that certain azetidine derivatives do not exhibit acute toxicity at high doses, suggesting a favorable safety profile for further development .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure facilitates the introduction of diverse functional groups, making it useful in creating new compounds with desired properties.

2. Biology

  • Enzyme Interaction Studies : Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone has been used in studies examining its interactions with various enzymes and proteins. The fluoromethyl group enhances binding affinity to specific targets, which can be pivotal in drug discovery .
  • Anticancer Research : Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cells, particularly through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

3. Medicine

  • Drug Development : The compound is being investigated for its pharmacological effects, particularly as a potential inhibitor of acetylcholinesterase (AChE). This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's .
  • Pharmacokinetics : The pharmacokinetic profile suggests favorable absorption and metabolic stability due to the trifluoromethyl group, which is crucial for maintaining therapeutic levels in vivo.

Inhibition of Polθ

A study demonstrated that derivatives of azetidine effectively inhibited DNA polymerase theta (Polθ), leading to reduced cell proliferation in BRCA-deficient tumor models. The lead compound was optimized to yield derivatives with improved potency and metabolic stability.

Anticancer Efficacy

In vitro assays indicated that this compound significantly reduced cell viability across various cancer types. The mechanism linked to this effect involves apoptosis induction through caspase pathway activation, showcasing its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Positioning: The fluoromethyl group in the target compound balances lipophilicity (XlogP ~0.8) and metabolic stability compared to non-fluorinated analogs like 3aa .
  • Piperidine Modifications: Substituents such as 2-fluoroethyl or ethoxymethyl alter polarity and solubility.
  • Azetidine vs. Aromatic Cores: Unlike aromatic methanones (e.g., 3aa), the azetidine core introduces ring strain, which may influence binding kinetics in protein targets .

Yield and Purity :

  • Fluorinated piperidine derivatives typically achieve moderate yields (30–60%) due to steric and electronic challenges .
  • Purity is confirmed via NMR and LC-MS, as seen in and .

Mechanistic Insights :

  • Fluorine atoms enhance binding to hydrophobic pockets in targets like mGlu5 or GLUT4, as seen in ADX47273 and 3aa .
  • The azetidine core may confer selectivity over larger heterocycles (e.g., indoles in ) due to steric constraints .

Preparation Methods

Synthesis of the Azetidine Moiety with Fluoromethyl Substitution

A key step in preparing the target compound is the synthesis of the azetidine ring bearing a fluoromethyl substituent at the 3-position. This is typically achieved via the following approach:

  • Starting Material : t-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is used as a precursor azetidine synthon.

  • Fluorination : The hydroxymethyl group at the 3-position is converted to a fluoromethyl group by treatment with tetrabutylammonium fluoride under reflux conditions. This reaction replaces the hydroxyl with fluorine, yielding t-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

  • Deprotection : The t-butyl carbamate protecting group is removed by acid treatment (e.g., 4 M HCl), affording the free amine azetidine derivative with the fluoromethyl substituent.

Preparation of the Piperidine Component

The piperidine ring substituted with a fluoromethyl group at the 3-position is generally prepared via nucleophilic substitution or reductive amination strategies, often starting from commercially available piperidine derivatives.

  • Direct Fluoromethylation : Fluoromethyl groups can be introduced by reaction of piperidine derivatives with fluoromethyl halides or fluorinated reagents under basic conditions.

  • Alternative Routes : Some syntheses employ the displacement of leaving groups (e.g., mesylates or tosylates) on piperidine rings with fluoride sources to install the fluoromethyl substituent.

The piperidine nitrogen remains available for subsequent acylation to form the methanone linkage.

Formation of the Methanone (Amide) Linkage

The key bond connecting the azetidine and the fluoromethylpiperidine units is the methanone group, formed by acylation of the piperidine nitrogen with an azetidine-derived acyl chloride or activated ester.

  • Acylation Reaction : The azetidine derivative is converted to an acyl chloride or an activated carboxylic acid derivative (e.g., a Weinreb amide or acid chloride) at its 3-position.

  • Coupling : The piperidine amine is reacted with the azetidine acyl chloride under controlled conditions (e.g., in the presence of a base such as Hunig’s base or triethylamine) to form the amide bond, yielding azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone.

  • Optimization : Studies have shown that using excess piperidine and omitting base additives can improve yields significantly (e.g., from 33% to 72% isolated yield in related azetidine amine displacement reactions).

Purification and Characterization

  • Purification : The crude product is typically purified by silica gel column chromatography, using appropriate solvent gradients to isolate the pure amide compound.

  • Characterization : The final compound is characterized by standard spectroscopic methods such as NMR (to confirm the azetidine and piperidine ring protons and fluoromethyl substitution), IR (to confirm amide carbonyl), and mass spectrometry.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Yield/Notes
1 Synthesis of t-butyl 3-(hydroxymethyl)azetidine-1-carboxylate Commercially available or prepared via standard azetidine synthesis Starting material
2 Fluorination of hydroxymethyl group Tetrabutylammonium fluoride, reflux Efficient fluorine substitution
3 Deprotection of t-butyl carbamate 4 M HCl, acid conditions Free amine azetidine derivative
4 Preparation of fluoromethyl piperidine Fluoromethyl halide substitution or nucleophilic displacement Commercial or synthesized
5 Formation of azetidine acyl chloride Conversion of azetidine carboxylate to acyl chloride Reactive intermediate
6 Coupling with piperidine amine Reaction in MeCN or suitable solvent, base optional Optimized for high yield (up to 72%)
7 Purification and characterization Silica gel chromatography, NMR, MS, IR Pure target compound obtained

Research Findings and Optimization Notes

  • Yield Improvement : Using two equivalents of the amine nucleophile (piperidine) without additional base improves the yield of displacement reactions involving azetidine intermediates, as demonstrated in related azetidine-3-amine syntheses.

  • Stability : Certain azetidine intermediates, such as 1-benzhydrylazetidin-3-yl methanesulfonate, show stability at room temperature for extended periods (up to nine months), facilitating their use in multi-step syntheses.

  • Side Reactions : Avoidance of bases like Hunig’s base can reduce side reactions and improve selectivity in amide bond formation.

  • Fluorine Incorporation : The use of tetrabutylammonium fluoride provides a mild and effective fluorination method, preserving the azetidine ring and enabling the introduction of fluorine at the desired position.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone, and how can reaction yields be optimized?

  • Methodological Answer :

  • Coupling Reactions : Utilize nucleophilic acyl substitution or amide coupling (e.g., DCC/HOAt-mediated coupling) between azetidine-3-carboxylic acid derivatives and fluoromethyl-piperidine intermediates. Similar methods were employed for benzoylpiperidine derivatives, achieving yields up to 78% under optimized conditions .
  • Solvent Systems : Polar aprotic solvents like dichloromethane or DMF are preferred for solubility and reactivity. For example, dichloromethane was used in Example 43 of for analogous oxadiazole-piperidine couplings .
  • Purification : Column chromatography followed by HPLC (C18 column, 254 nm detection) ensures >95% purity, as demonstrated for structurally related compounds .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying stereochemistry and substituent positions. For instance, confirmed benzoylpiperidine derivatives using detailed chemical shift assignments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns.
  • HPLC Analysis : Retention time (e.g., 11.351–11.959 minutes in ) and peak area (≥97% at 254 nm) confirm purity .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance in ) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the biological target interactions of this compound?

  • Methodological Answer :

  • Ligand Preparation : Generate 3D conformers using PubChem CID or in silico tools (e.g., Open Babel) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors like mGluR5, referencing protocols from for oxadiazole-piperidine analogs .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) to validate interactions .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological activity, such as metabolic stability or receptor affinity?

  • Methodological Answer :

  • Metabolic Stability : Use liver microsomal assays (human/rat) with LC-MS quantification of parent compound degradation over time .
  • Receptor Binding : Radioligand displacement assays (e.g., for mGluR5, as in ) using [³H]MPEP or similar tracers .
  • Cellular Activity : Functional assays (e.g., calcium flux for GPCRs) in HEK293 cells transfected with target receptors .

Q. How should researchers address discrepancies in experimental data, such as unexpected byproducts during synthesis?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS/MS to detect impurities and compare fragmentation patterns with synthetic intermediates .
  • Reaction Optimization : Adjust stoichiometry (e.g., excess acyl chloride) or temperature. achieved higher yields (78%) by optimizing reaction conditions for fluorinated analogs .
  • Mechanistic Studies : Employ DFT calculations (Gaussian 09) to model reaction pathways and identify energy barriers for side reactions .

Safety and Handling

Q. What are the key safety protocols for handling this compound in a laboratory setting?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps, as recommended in Safety Data Sheets (SDS) for piperidine derivatives .
  • Storage : Store in airtight containers at –20°C for long-term stability, avoiding incompatible substances (e.g., strong oxidizers) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.